molecular formula C18H17N5O4 B11043414 10-morpholin-4-yl-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione

10-morpholin-4-yl-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione

Cat. No.: B11043414
M. Wt: 367.4 g/mol
InChI Key: UAPKHHLJBGOBQQ-UHFFFAOYSA-N
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Description

10-morpholin-4-yl-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione: is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a tetrazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-morpholin-4-yl-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine ring, followed by the introduction of the phenyl group through a Friedel-Crafts acylation. The tetrazatricyclo framework is then constructed using a series of cyclization reactions involving azides and nitriles under controlled conditions. The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. Key steps include the use of high-pressure reactors for cyclization and advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

10-morpholin-4-yl-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

Scientific Research Applications

10-morpholin-4-yl-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 10-morpholin-4-yl-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptor sites, thereby influencing biological processes.

Comparison with Similar Compounds

When compared to similar compounds, 10-morpholin-4-yl-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione stands out due to its unique combination of a morpholine ring, a phenyl group, and a tetrazatricyclo framework. Similar compounds include:

    4-phenylmorpholine: Lacks the tetrazatricyclo framework, making it less complex.

    Tetrazole derivatives: Often lack the morpholine ring and phenyl group, resulting in different chemical properties.

    Tricyclic compounds: May have similar frameworks but differ in functional groups, leading to varied reactivity and applications.

This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C18H17N5O4

Molecular Weight

367.4 g/mol

IUPAC Name

10-morpholin-4-yl-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione

InChI

InChI=1S/C18H17N5O4/c24-15-12-11-13(17(26)23(16(11)25)10-4-2-1-3-5-10)19-14(12)20-18(21-15)22-6-8-27-9-7-22/h1-5,11,13H,6-9H2,(H2,19,20,21,24)

InChI Key

UAPKHHLJBGOBQQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C4C(N3)C(=O)N(C4=O)C5=CC=CC=C5)C(=O)N2

Origin of Product

United States

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